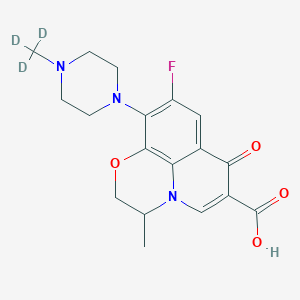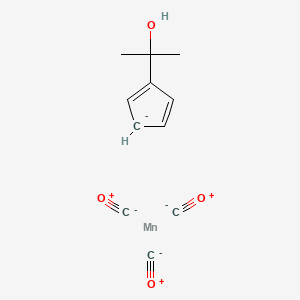![molecular formula C44H34BClF4S2 B1513450 Tetrafluoroborato de 4-[2-[2-Cloro-3-[(2,6-difenil-4H-tiopirano-4-ilideno)etilidene]-1-ciclohexen-1-il]etenil]-2,6-difeniltiopirilio CAS No. 155614-01-0](/img/structure/B1513450.png)
Tetrafluoroborato de 4-[2-[2-Cloro-3-[(2,6-difenil-4H-tiopirano-4-ilideno)etilidene]-1-ciclohexen-1-il]etenil]-2,6-difeniltiopirilio
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Imágenes de fluorescencia en el infrarrojo cercano
IR-1061 se ha utilizado en el desarrollo de un nanosistema fluorescente de infrarrojo cercano (NIR) . Este sistema está diseñado para lograr un rendimiento de imágenes vasculares de alta resolución y larga circulación in vivo. El nanosistema utiliza liposomas fluorescentes con fosfolípidos con diferentes cargas y diversas cantidades de IR-1061 . Se encontró que el efecto de encapsulación de IR-1061 en los liposomas estaba estrechamente relacionado con la carga de los fosfolípidos .
Imágenes de fluorescencia in vivo
Se preparó un liposoma de IR-1061 (IR1061-ALP-N3) con intensidad de fluorescencia óptima para estudiar su efecto de imágenes de fluorescencia in vivo (FI) así como el efecto angiográfico de larga circulación . El liposoma exhibió un excelente rendimiento de fluorescencia en ratones y logró con éxito una angiografía sistémica clara con una excelente resolución espacial .
Angiografía de larga circulación
IR1061-ALP-N3 puede mantener una alta intensidad de fluorescencia en los vasos durante más de 16 horas, lo que indica su función angiográfica en la larga circulación . Esto contribuye al excelente efecto de imagen y la angiografía de larga circulación de este nanosistema .
Estudio de cambios conformacionales
El espacio limitado dentro de los liposomas afectaría significativamente los cambios conformacionales de IR-1061 . Esto es importante para comprender el comportamiento de IR-1061 en diferentes entornos .
Estudio de interacciones electrostáticas
Se encontró que el efecto de encapsulación de IR-1061 en los liposomas estaba estrechamente relacionado con la carga de los fosfolípidos, lo que indica la importancia de las interacciones electrostáticas . Este conocimiento se puede utilizar para diseñar liposomas de IR-1061 con efectos electrostáticos apropiados y concentraciones de fármacos .
Desarrollo de nuevas posibilidades terapéuticas
El diseño racional de liposomas de IR-1061 con efectos electrostáticos apropiados y concentraciones de fármacos es un requisito previo esencial para lograr un alto rendimiento de fluorescencia . El excelente efecto de imagen y la angiografía de larga circulación contribuidos por este nanosistema también proporcionan perspectivas de aplicación más favorables de los fluoróforos NIR-II para la imagen intravital .
Mecanismo De Acción
Target of Action
The primary target of IR-1061 is tumor cell membranes . The compound has been developed as a transmissible H-aggregated NIR-II fluorophore that targets these membranes, enhancing photothermal therapy and synergistic cancer treatment .
Mode of Action
IR-1061 interacts with its targets by changing its optical properties in response to the microenvironment . This property is useful for in vitro screening of the in vivo stability of polymeric nanoparticles . The compound is encapsulated in a hydrophobic core of polymer micelles, shielded with a hydrophilic shell for bioimaging applications .
Biochemical Pathways
It is known that the compound’s fluorescence properties change in response to the microenvironment, indicating that it may interact with various biochemical pathways depending on the specific conditions .
Pharmacokinetics
The pharmacokinetics of IR-1061 are influenced by its encapsulation in nanoparticles. The compound is encapsulated in a hydrophobic core of polymer micelles, which protect it and enhance its brightness . The nanoparticles can be genetically edited to develop size-tunable complexes with precisely tailored pharmacokinetics .
Result of Action
The result of IR-1061’s action is the enhancement of photothermal therapy and synergistic cancer treatment . The compound exhibits excellent fluorescence performance in mice and successfully achieves clear systemic angiography with excellent spatial resolution . Moreover, long-term imaging also proved that IR-1061 can maintain high fluorescence intensity in vessels for more than 16 hours, indicating its angiographic function in the long circulation .
Action Environment
The action of IR-1061 is influenced by environmental factors such as the polarity and molecular weight of polymers consisting of polymer nanoparticles . The compound shows less dimerization in poly (DL-lactic acid) (PDLLA) than in poly (L-lactic acid) (PLLA), indicating that the enantiomeric structure of hydrophobic polymers affects the encapsulation properties of IR-1061 .
Propiedades
IUPAC Name |
4-[(E)-2-[(3Z)-2-chloro-3-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H34ClS2.BF4/c45-44-38(26-24-32-28-40(34-14-5-1-6-15-34)46-41(29-32)35-16-7-2-8-17-35)22-13-23-39(44)27-25-33-30-42(36-18-9-3-10-19-36)47-43(31-33)37-20-11-4-12-21-37;2-1(3,4)5/h1-12,14-21,24-31H,13,22-23H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLZQHNDSCIJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC(=C(C(=CC=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C1)Cl)C=CC5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1CC(=C(/C(=C\C=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)/C1)Cl)/C=C/C5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H34BClF4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746581 | |
| Record name | 4-[(E)-2-{(3Z)-2-Chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl]-2,6-diphenylthiopyran-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155614-01-0 | |
| Record name | 4-[(E)-2-{(3Z)-2-Chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl]-2,6-diphenylthiopyran-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IR-1061 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of IR-1061?
A1: The molecular formula of IR-1061 is C43H32BClF4S2, and its molecular weight is 739.08 g/mol.
Q2: What are the key spectroscopic characteristics of IR-1061?
A2: IR-1061 exhibits two major absorption peaks, one around 900 nm and another at 1060 nm. [] The peak at 900 nm is attributed to the dimer formation of IR-1061, becoming more prominent with increasing dye concentration. [, ] It emits fluorescence in the over-thousand-nanometer (OTN) NIR-II region, peaking around 1110 nm. [, ]
Q3: Why is IR-1061 often encapsulated within nanoparticles for biomedical applications?
A3: IR-1061 is hydrophobic and prone to quenching in aqueous environments, limiting its direct use in biological systems. [, ] Encapsulation within nanoparticles, such as polymeric micelles or liposomes, enhances its water dispersibility, biocompatibility, and stability for in vivo applications. [, , , , , ]
Q4: What types of polymers have been investigated for encapsulating IR-1061 in nanoparticles?
A4: Various polymers have been explored, including:
- Poly(ethylene glycol)-block-poly(ε-caprolactone) (PCL-PEG) []
- Poly(lactic acid) (PLA) and poly(dl-lactic acid) (PDLLA) []
- Poly(ethylene glycol)-block-polystyrene (PEG-b-PSt) []
- Poly(lactic-co-glycolic acid) (PLGA) [, , , , ]
Q5: How does the choice of polymer affect the properties of IR-1061-loaded nanoparticles?
A5: The polymer significantly influences nanoparticle size, stability, loading efficiency, and fluorescence intensity. For instance, IR-1061 exhibits higher loading and brighter fluorescence in PLGA and PLA nanoparticles compared to PCL due to better affinity. []
Q6: What strategies can be employed to further improve the stability and fluorescence intensity of IR-1061 in nanoparticles?
A6: Several approaches have been explored, including:
- Incorporating Gd-DOTA at the core-shell interface of PLGA-PEG micelles to enhance stability and brightness through electrical effects. [, ]
- Controlling processing pH to minimize hydroxyl ion interaction and reduce quenching. []
- Applying heat treatment to dissociate IR-1061 dimers within the hydrophobic core, leading to brighter monomer emission. []
- Matching the solubility parameters of the core polymer and IR-1061 to enhance their affinity and loading efficiency. []
Q7: What are the primary biomedical applications of IR-1061?
A7: IR-1061 is primarily explored for:
- NIR-II Fluorescence Imaging: Its emission in the NIR-II window enables deep tissue imaging with high resolution due to reduced scattering and autofluorescence. [, , , , , ]
- Photoacoustic Imaging: IR-1061 exhibits strong absorption in the NIR region, making it suitable for photoacoustic imaging, which combines optical and ultrasound imaging modalities. [, , ]
- Photothermal Therapy: IR-1061 can convert absorbed light energy into heat, potentially enabling its use in photothermal therapy for cancer treatment. [, ]
Q8: What in vivo imaging applications have been demonstrated using IR-1061-loaded nanoparticles?
A8: Researchers have successfully used IR-1061 nanoparticles for:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




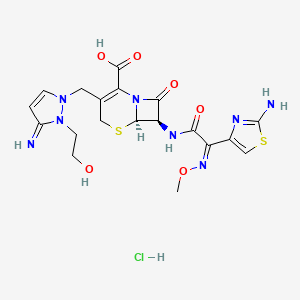
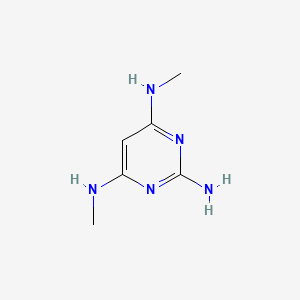
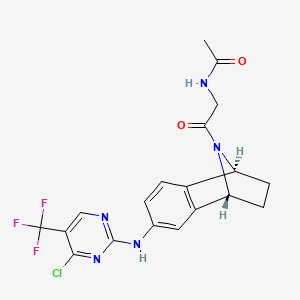
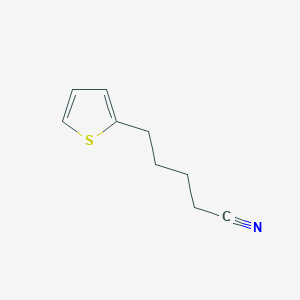
![9-Hydroxy-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-6-one](/img/structure/B1513412.png)
![N-(tert-Butoxycarbonyl)-3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-L-alanine](/img/structure/B1513420.png)
![Pyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1513421.png)
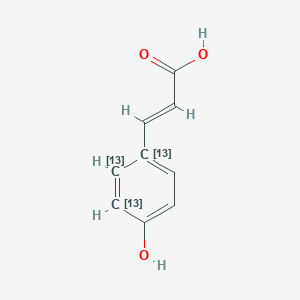
![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
